6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin
Overview
Description
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is a synthetic organic compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-coumarin and 2,5-dichlorophenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted coumarin derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-chromen-2-one
- 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-benzopyran
Uniqueness
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is unique due to its specific combination of bromine, chlorine, and carbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWRDUQXNCMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359729 | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128171-57-3 | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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